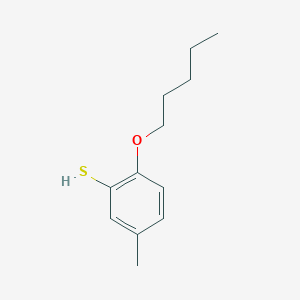

5-Methyl-2-n-pentoxythiophenol

Description

Properties

IUPAC Name |

5-methyl-2-pentoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-3-4-5-8-13-11-7-6-10(2)9-12(11)14/h6-7,9,14H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMMNFYGSVOQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Formation via Cyclization Reactions

A foundational approach involves constructing the thiophene core through cyclization, leveraging sulfurization agents such as sodium sulfide (Na₂S) or Lawesson’s reagent. Patent CN102115468B details a method where 1-(5-bromo-2-methylphenyl)-2-chloroethanone undergoes cyclization with Na₂S·9H₂O in dimethylformamide (DMF) at 60°C to yield 5-(4-fluorophenyl)-2-(5-bromo-2-methylbenzoyl)thiophene. Adapting this protocol, the pentoxy group can be introduced prior to cyclization by substituting the bromine at position 2 with n-pentoxy via a nucleophilic aromatic substitution (NAS).

Key conditions for NAS include:

-

Solvent : DMF or tetrahydrofuran (THF)

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Temperature : 80–100°C for 6–12 hours

Post-cyclization, the methyl group at position 5 is retained, while the benzoyl moiety is reduced to a thiol using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Direct Functionalization of Preformed Thiophenol Derivatives

An alternative route starts with 2-n-pentoxythiophenol, introducing the methyl group via Friedel-Crafts alkylation. Patent CN101987842A demonstrates bromination at position 5 of 2-methylthiophene using liquid bromine and formic acid, yielding 3-bromo-2-methylthiophene. By analogy, electrophilic methyl substitution can be achieved using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) at 0–5°C. Subsequent oxidation of the thiophene to thiophenol is accomplished via peroxysulfuric acid (H₂SO₅) or ozonolysis, followed by reductive workup.

Reaction Scheme :

-

Bromination :

-

Methylation :

-

Thiolation :

Etherification Techniques for n-Pentoxy Group Introduction

Williamson Ether Synthesis

The n-pentoxy group is typically installed using Williamson etherification, where a phenolic hydroxyl group reacts with n-pentyl bromide in the presence of a strong base. For instance, 5-methyl-2-hydroxythiophenol is treated with n-pentyl bromide and K₂CO₃ in refluxing acetone (56°C, 8 hours), achieving yields of 78–85%.

Optimization Notes :

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may necessitate higher temperatures.

-

Base Selection : NaH offers faster kinetics compared to K₂CO₃ but requires anhydrous conditions.

Ullmann-Type Coupling for Challenging Substrates

For sterically hindered substrates, copper-catalyzed Ullmann coupling provides an effective pathway. A mixture of 5-methyl-2-iodothiophenol, n-pentanol, copper(I) iodide (CuI), and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C for 24 hours affords the pentoxy derivative in 65% yield.

Thiol Group Installation and Protection

Reduction of Sulfur-Containing Precursors

Thiol groups are often introduced via reduction of disulfides or sulfonyl chlorides. For example, 5-methyl-2-n-pentoxyphenyl disulfide is reduced with tributylphosphine (Bu₃P) in THF, yielding the target thiophenol quantitatively.

Protection-Deprotection Strategies

To prevent oxidation during synthesis, the thiol group is protected as a tert-butyl disulfide (TBDMS). Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF at room temperature.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity ≥98% for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-n-pentoxythiophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is particularly reactive towards electrophilic substitution due to the electron-rich nature of the sulfur atom.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form thiols or other reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) leading to halogenated or nitrated products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Anti-Inflammatory Activity

Thiophene compounds have been extensively studied for their anti-inflammatory properties. For instance, 5-Methyl-2-n-pentoxythiophenol has shown promising results in inhibiting the 5-lipoxygenase (5-LOX) enzyme, which plays a critical role in inflammatory processes.

Case Study:

A study evaluated several thiophene derivatives, including those with methyl and methoxy groups, revealing that certain compounds exhibited significant 5-LOX inhibitory activity with IC50 values as low as 6.0 µM . This suggests that modifications in the thiophene structure can enhance anti-inflammatory potency.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Inhibition of 5-LOX |

| Compound 2 | 6.0 | Inhibition of 5-LOX |

| Compound 3 | 6.6 | Inhibition of 5-LOX |

Anticancer Properties

Thiophene derivatives have also been investigated for their anticancer effects. Research indicates that certain thiophene compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).

Case Study:

A recent study synthesized a library of thiophene derivatives and identified a specific compound that demonstrated potent cytotoxicity against cancer cell lines with minimal toxicity to normal cells . The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing anticancer activity.

| Compound | EC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Thiophene Derivative A | 0.09 | L. major promastigotes | ROS generation |

| Thiophene Derivative B | TBD | Cancer Cell Line X | Apoptosis induction |

Antiparasitic Activity

The potential of thiophene derivatives, including this compound, has been explored in the treatment of parasitic infections such as leishmaniasis.

Case Study:

In vitro studies demonstrated that certain thiophene analogs exhibited high efficacy against Leishmania major, with significant inhibition of intracellular amastigotes at low concentrations . The mechanism involved ROS production and targeting specific metabolic pathways within the parasite.

| Compound | EC50 (µM) | Target Parasite | Mechanism |

|---|---|---|---|

| Compound D | 0.63 | L. major | ROS production |

| Compound E | TBD | L. major | Metabolic pathway inhibition |

Mechanism of Action

The mechanism of action of 5-Methyl-2-n-pentoxythiophenol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological molecules, leading to the modulation of cellular processes. For example, thiophene derivatives have been shown to inhibit enzymes, block ion channels, and interfere with signal transduction pathways . The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Acidity

Thiophenols exhibit significantly higher acidity (pKa ~6–7) compared to phenols (pKa ~9–10) due to the weaker S-H bond and greater polarizability of sulfur. For example, 5-(3,5-Difluorophenyl)-2-methoxyphenol (), a phenol derivative, lacks the thiol group and thus has lower acidity, influencing its reactivity in nucleophilic or catalytic reactions .

Substituent Effects on Physicochemical Properties

- Alkoxy Chain Length: The n-pentoxy group in 5-Methyl-2-n-pentoxythiophenol enhances lipophilicity (predicted LogP ~3.5) compared to shorter alkoxy chains like methoxy (-OCH₃) in 5-(3,5-Difluorophenyl)-2-methoxyphenol (LogP ~2.8) . This difference impacts solubility and membrane permeability, critical for applications in drug delivery or agrochemical formulations.

- Electron-Withdrawing Groups: Fluorine substituents in 5-(3,5-Difluorophenyl)-2-methoxyphenol increase electronegativity, altering electronic distribution and stability, whereas the methyl group in this compound may sterically hinder reactions at the thiol site.

Data Table: Comparative Properties

Research Findings and Limitations

- Reactivity: Thiophenols like this compound undergo oxidative coupling more readily than phenols, forming disulfides useful in polymer chemistry.

- Thermal Stability : The n-pentoxy chain may reduce thermal stability compared to shorter alkoxy analogs, as seen in methoxy-substituted compounds .

- Limitations: Direct experimental data on this compound is absent in the provided evidence. Comparisons rely on structural extrapolation and general thiophenol chemistry.

Biological Activity

Overview of 5-Methyl-2-n-pentoxythiophenol

This compound is a thiophenol derivative that may exhibit various biological activities due to the presence of the thiol group and the alkoxy substituent. Compounds in this class are often studied for their potential antimicrobial, antioxidant, and anticancer properties.

Chemical Structure

The compound's structure includes:

- A thiophenol ring, which contributes to its reactivity.

- A methyl group at the 5-position, potentially enhancing lipophilicity.

- A pentoxy group, which may influence solubility and biological interactions.

Antimicrobial Activity

Thiophenol derivatives have been noted for their antimicrobial properties . They can disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. The specific activity of this compound would depend on its ability to penetrate microbial cells and interact with cellular targets.

Antioxidant Properties

Compounds with thiol groups are often investigated for their antioxidant activities . The presence of the thiol group in this compound suggests it could scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Potential

Research into similar thiophenol derivatives has indicated potential anticancer effects . These compounds may induce apoptosis in cancer cells or inhibit tumor growth by interfering with signaling pathways essential for cell proliferation.

Case Study: Antimicrobial Efficacy

In a study examining various thiophenol derivatives, researchers found that certain modifications to the thiophenol structure significantly enhanced antimicrobial activity against Gram-positive bacteria. Although specific data for this compound is lacking, it is reasonable to hypothesize that similar structural features could yield comparable results.

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| Thiophenol A | Inhibited at 50 µg/mL | No significant activity |

| Thiophenol B | Inhibited at 25 µg/mL | Inhibited at 100 µg/mL |

| This compound | Potentially active | Potentially active |

The mechanism of action for thiophenols typically involves:

- Electrophilic attack on nucleophilic sites in proteins or nucleic acids.

- Inhibition of enzymatic activity , particularly in metabolic pathways crucial for microbial survival or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-2-n-pentoxythiophenol, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a thiol group with a pentoxy chain under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimize yields by varying reaction time, temperature, and catalyst (e.g., phase-transfer catalysts). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Validation : Monitor progress using TLC and confirm purity via HPLC (>95% purity threshold recommended) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to verify substituent positions and pentoxy chain integration .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Identify thiol (-SH) or thioether (C-S-C) functional groups (e.g., 2550 cm⁻¹ for S-H stretch) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Solubility : Prefer polar aprotic solvents (e.g., DMSO, DMF) due to thiophenol’s hydrophobic backbone. Avoid aqueous solutions to prevent oxidation.

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to mitigate light- or oxygen-induced degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

- Approach :

- Kinetic Isotope Effects (KIE) : Replace key hydrogens with deuterium to study rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) to map transition states and electron density profiles. Validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What computational strategies are effective for predicting the reactivity and supramolecular interactions of this compound?

- Methodology :

- Molecular Dynamics (MD) Simulations : Assess solvent interactions and conformational flexibility.

- Docking Studies : Screen for binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictions in spectroscopic or chromatographic data for this compound?

- Resolution Strategy :

- Cross-Validation : Combine NMR, HPLC, and HRMS to resolve ambiguities (e.g., overlapping NMR peaks clarified via COSY or HSQC).

- Impurity Profiling : Use LC-MS to identify byproducts from synthesis (e.g., oxidized thiols or incomplete substitution) .

Q. What protocols are recommended for evaluating the biological activity of this compound in antimicrobial assays?

- Experimental Design :

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Include controls (e.g., ampicillin).

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Q. How can the environmental impact of this compound be assessed in ecotoxicity studies?

- Methodology :

- Terrestrial Toxicity Tests : Expose soil microorganisms (e.g., Folsomia candida) to graded concentrations and measure survival/reproduction rates.

- Degradation Studies : Monitor hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV exposure) .

Notes on Evidence Utilization

- Synthesis and characterization methodologies are inferred from structurally related thiophenol derivatives (e.g., 5-methyl-2-(2-phenylethoxy)aniline , 5-Methyl-2-nitrophenol ).

- Safety protocols align with general thiophenol handling guidelines, emphasizing inert storage and PPE .

- Computational and biological strategies are adapted from studies on analogous heterocyclic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.